molecular formula C13H23N5O B2883008 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide CAS No. 1203114-36-6

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide

Cat. No.: B2883008
CAS No.: 1203114-36-6
M. Wt: 265.361
InChI Key: UKMZNCDPZBBQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and also has several amine groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-Amino-N-[2(diethylamino)Ethyl]Benzamide have been synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Scientific Research Applications

Alzheimer's Disease Research

A study utilized a hydrophobic radiofluorinated derivative related to N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide, specifically [18F]FDDNP, for imaging neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique is crucial for diagnosing Alzheimer's and monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).

Synthesis of Antibiotic Intermediates

Another research focused on the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in creating premafloxacin, an antibiotic. This process involves isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, which has relevance to the chemical structure (Fleck et al., 2003).

Pyrimidinecarboxylates Synthesis

Research on the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, including guanidine, acetamidine, or benzamidine, led to high yields of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These findings have implications for synthesizing various pyrimidine derivatives (Schenone et al., 1990).

Antiviral Activity

A study explored the antiviral activities of 6-hydroxypyrimidines substituted with different groups, including dimethylamino, by reacting with diisopropyl 2-(chloroethoxy)methylphosphonate. The O(6)-isomers derived from certain pyrimidines showed significant inhibition against herpes and retroviruses, emphasizing the therapeutic potential of these derivatives (Holý et al., 2002).

Immunomodulatory Effects

Research on 5-substituted 2-amino-4,6-dihydroxypyrimidines and their 2-amino-4,6-dichloropyrimidine counterparts revealed that the latter inhibited immune-activated nitric oxide production. The most effective compound showed higher activity than the reference, indicating potential immunomodulatory applications (Jansa et al., 2014).

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O/c1-9(2)12(19)14-6-7-15-13-16-10(3)8-11(17-13)18(4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMZNCDPZBBQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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